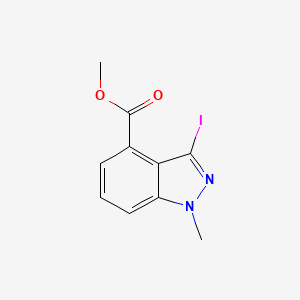

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate is a chemical compound with the molecular formula C9H7IN2O2 and a molecular weight of 302.07 g/mol . It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate typically involves the iodination of a precursor indazole compound. One common method includes the reaction of 1-methyl-1H-indazole-4-carboxylic acid with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 3-position of the indazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar iodination reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the indazole ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-iodo-1H-indazole-5-carboxylate

- Methyl 3-iodo-1H-indazole-6-carboxylate

- Methyl 3-iodo-1H-indazole-7-carboxylate

Uniqueness

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in research for developing new compounds with desired properties .

Activité Biologique

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to significant alterations in cellular metabolism and signaling pathways, which may be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders.

Cytochrome P450 Inhibition

Studies have indicated that methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate acts as a modulator of enzyme activity, specifically inhibiting cytochrome P450 enzymes. These enzymes play crucial roles in drug metabolism, suggesting that the compound could influence pharmacokinetics when used in conjunction with other therapeutic agents.

Antitumor Activity

While specific data on methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is limited, research on structurally similar indazole derivatives has shown promising antitumor activity. For instance:

Case Study: PLK4 Inhibition

Compound 81c (CFI-400945), an indazole derivative, was found to be an effective inhibitor of HCT116 tumor growth in a mouse model of colon cancer . While this is not the exact compound we're focusing on, it demonstrates the potential of indazole-based structures in cancer therapy.

Case Study: Pim Kinase Inhibition

Another indazole derivative, compound 82a, showed strong activity against Pim-1, Pim-2, and Pim-3 kinases with IC50 values of 0.4, 1.1, and 0.4 nM, respectively . This compound also demonstrated moderate cellular potency in KMS-12 BM cell assays with an IC50 value of 1400 nM.

Neurological Applications

The ability of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate to penetrate the blood-brain barrier suggests potential applications in neurological research. This property could be particularly valuable for developing treatments for central nervous system disorders.

Toxicity Profile

While specific toxicity data for methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is not available, it's worth noting that structurally similar compounds have shown toxicity concerns. For instance, 3-iodo-1-methyl-1H-indazole is classified as harmful if swallowed and can cause skin irritation .

Propriétés

IUPAC Name |

methyl 3-iodo-1-methylindazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c1-13-7-5-3-4-6(10(14)15-2)8(7)9(11)12-13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBCWORSHWJUDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C(=N1)I)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.